3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine

Medicinal Chemistry Calcium Channel Modulation Structure-Activity Relationship

Medicinal chemistry teams optimizing voltage-gated calcium channel (VGCC) inhibitors face challenges with flexible scaffolds that obscure SAR. This compound provides a rigid, pre-organized bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole core that eliminates conformational ambiguity, enabling focused exploration of amine substitution effects on N-type (Cav2.2) and T-type (Cav3.x) channel selectivity. • Conformationally constrained scaffold pre-organizes amine for receptor engagement • Pyridine-oxadiazole adds H-bond acceptor vector absent in phenyl analog • Direct comparator to isosteric spirocyclic analog (CAS 1311569-53-5) for scaffold topology SAR • MW 256.30, cLogP 1.77, TPSA 63.84 - favorable fragment-like properties for FBDD • ISO-certified manufacturing, NLT 97% purity ensures reliable binding data

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
Cat. No. B13242001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESC1CC2CNCC2(C1)C3=NC(=NO3)C4=CN=CC=C4
InChIInChI=1S/C14H16N4O/c1-4-11-8-16-9-14(11,5-1)13-17-12(18-19-13)10-3-2-6-15-7-10/h2-3,6-7,11,16H,1,4-5,8-9H2
InChIKeyHWURVGXFVUYJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine Profile


3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine (CAS 1955505-80-2) is a heterocyclic small molecule (C14H16N4O, MW 256.30 g/mol) that fuses a 3-pyridyl-1,2,4-oxadiazole pharmacophore with a rigid octahydrocyclopenta[c]pyrrole bicycle . This compound belongs to a class of octahydrocyclopenta[c]pyrrole-containing oxadiazoles patented as voltage-gated calcium channel (VGCC) modulators, specifically targeting N-type and T-type channels for pain and neurological indications [1]. The bicyclic amine core imposes conformational restriction absent in flexible-chain analogs, while the pyridyl-oxadiazole moiety provides essential hydrogen-bond acceptor capacity (5 acceptors, TPSA 63.84 Ų) and balanced lipophilicity (cLogP ~1.77) .

1 Voltage‑gated calcium channel (VGCC) modulator chemotype studies
2 Conformationally constrained octahydrocyclopenta[c]pyrrole scaffold
3 3‑Pyridyl‑1,2,4‑oxadiazole pharmacophore for polar interaction profiling

Why This Compound Cannot Be Replaced by Generic Oxadiazoles


Despite sharing the 1,2,4-oxadiazole core, analogs within this scaffold family exhibit functionally divergent properties dictated by three substitution vectors. Replacing the 3-pyridyl group with phenyl (CAS 1955506-05-4) eliminates the pyridine nitrogen's hydrogen-bond acceptor capacity, altering target recognition at calcium channel binding sites where nitrogen-aromatic interactions are critical . Substituting the octahydrocyclopenta[c]pyrrole bicycle with a simple alkyl chain (e.g., isopropyl analog, CAS 1955554-41-2) removes the conformational constraint that pre-organizes the amine for receptor engagement, a feature deliberately engineered into the patented calcium channel modulator chemotype [1]. Even an isosteric replacement such as the 6-azaspiro[2.5]octane analog (CAS 1311569-53-5), which shares the identical molecular formula (C14H16N4O), introduces a spirocyclic junction that alters the spatial trajectory of the amine lone pair and the overall three-dimensional shape relative to the bicyclic [3.3.0] system, potentially redirecting selectivity across VGCC subtypes .

  • Pyridyl‑phenyl H‑bond shift
    Replacing 3‑pyridyl with phenyl removes a critical H‑bond acceptor, which may alter channel‑binding recognition at polar sites.
  • Flexible‑chain analogs lose pre‑organization
    Alkyl‑chain substitution abolishes the rigid bicycle, introducing conformational heterogeneity that may reduce binding selectivity.
  • Spirocyclic isostere redirects amine geometry
    The 6‑azaspiro[2.5]octane scaffold places the amine lone pair differently, potentially shifting VGCC subtype selectivity profiles.

Quantitative Evidence: Comparison with Analogues


Pyridine vs. Phenyl: Hydrogen-Bond Acceptor Advantage

The target compound incorporates a pyridin-3-yl substituent at the oxadiazole 3-position, contributing one additional nitrogen atom and therefore one extra H-bond acceptor compared to the phenyl-substituted analog (5-{octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole, CAS 1955506-05-4) . This single-atom difference increases the H-bond acceptor count from 4 to 5 and raises the topological polar surface area (TPSA) from approximately 50.88 Ų to 63.84 Ų, directly impacting molecular recognition at polar binding pockets .

H‑Bond Acceptor Count
Cross‑study comparable
Target5
vs
Phenyl analog4
TPSA +12.96 Ų
Extra acceptor may strengthen polar cavity interactions in calcium channel binding pockets.
Computed descriptors; binding assay needed to confirm functional impact.
Medicinal Chemistry Calcium Channel Modulation Structure-Activity Relationship

Conformational Pre-Organization: Bicyclic vs. Flexible Alkyl Chain

The target compound features a rigid octahydrocyclopenta[c]pyrrole bicycle (3-azabicyclo[3.3.0]octane) directly attached at the oxadiazole 5-position, locking the secondary amine into a defined spatial orientation . In contrast, the isopropyl analog (5-{octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole, CAS 1955554-41-2) or the cyclopropylmethyl analog (CAS 1955515-44-2) lacks this bicyclic constraint, allowing free rotation around the oxadiazole-C bond and resulting in an ensemble of conformers rather than a single pre-organized binding pose . The U.S. Patent 8,796,470 explicitly claims octahydrocyclopenta[c]pyrroles as calcium channel modulators, implicating the bicycle as a critical pharmacophoric element for channel subtype engagement [1].

Conformational Flexibility
Class‑level inference
Target (bicyclic)2 rot. bonds
vs
Isopropyl analog3 rot. bonds
Bicyclic amine locked in endo configuration
Reduced entropic penalty may improve binding affinity and selectivity consistency.
Patent highlights bicyclic constraint as critical; direct binding data limited.
Conformational Analysis Calcium Channel Blocker Design Medicinal Chemistry

Spirocyclic vs. Fused Bicyclic 3D Shape Divergence

The compound 5-(6-azaspiro[2.5]octan-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole (CAS 1311569-53-5) shares the identical molecular formula (C14H16N4O, MW 256.3) with the target compound, representing a direct isostere . However, the spirocyclic junction in the azaspiro analog places the amine nitrogen in a different geometric relationship to the oxadiazole ring compared to the fused bicyclic [3.3.0] system of the target compound. This structural divergence alters the amine pKa, the directionality of the nitrogen lone pair, and the overall molecular shape, which the patent literature identifies as critical parameters for calcium channel subtype selectivity [1].

3D Shape Divergence
Class‑level inference
Fused bicyclic [3.3.0] vs. spirocyclic [2.5] scaffold
Identical molecular formula C14H16N4O, MW 256.3
Amine geometry divergence may redirect VGCC subtype selectivity profiles.
No public IC50 values; scaffold geometry recognized as critical in patent literature.
Bioisosterism Spirocyclic Chemistry Calcium Channel Pharmacology

Purity Specification Advantage for SAR Intermediates

MolCore offers the target compound at a purity specification of NLT 97% (No Less Than 97%) under ISO-certified quality systems . In comparison, the phenyl analog (CAS 1955506-05-4) is also specified at NLT 97% by the same vendor, while the spirocyclic isostere (CAS 1311569-53-5) from AKSci and the target compound from Leyan are specified at 95% purity . For structure-activity relationship (SAR) studies where impurities can confound biological assay interpretation, the 2% higher purity floor reduces the risk of false activity attribution. The ISO-certified manufacturing process also provides batch-to-batch consistency documentation supporting reproducibility in lead optimization campaigns .

Purity Specification
Supporting evidence
NLT 97% (ISO‑certified supplier) vs. 95% alternatives
Higher purity floor reduces impurity‑driven false positives in SAR screening.
Lot‑specific COA should be reviewed; ISO certification supports batch consistency.
Chemical Procurement Quality Control Medicinal Chemistry Synthesis

Application Scenarios


N-Type Calcium Channel Pain Program Lead Optimization

Investigators pursuing N-type calcium channel blockers for neuropathic pain, following the octahydrocyclopenta[c]pyrrole chemotype disclosed in U.S. Patent 8,796,470, should procure this compound as a key intermediate or scaffold-hop comparator. The pyridine-oxadiazole substitution pattern provides an additional H-bond acceptor vector not present in the phenyl analog, enabling exploration of polar interactions within the channel pore [1]. The conformational rigidity of the [3.3.0] bicycle distinguishes this scaffold from flexible-chain oxadiazoles, directing focused SAR on the amine substitution rather than backbone conformation [1].

Spirocyclic vs. Fused Bicyclic Scaffold Comparison

Medicinal chemistry teams evaluating the impact of scaffold topology on VGCC subtype selectivity can directly compare this compound (fused bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole) against the isosteric spirocyclic analog (6-azaspiro[2.5]octane, CAS 1311569-53-5). Despite identical molecular formula (C14H16N4O) and molecular weight (256.3 g/mol), the divergent 3D presentation of the amine nitrogen is expected to produce differential selectivity profiles at Cav2.2 versus Cav3.x channels, as implicated by the patent landscape .

Fragment Library Enrichment with Constrained Bicyclic Amines

In fragment-based drug discovery (FBDD), the compound's molecular weight (256.30 g/mol) falls within acceptable fragment limits (typically <300 Da) while its conformational pre-organization elevates its value beyond typical flexible fragments . The 5 H-bond acceptors and 1 donor strike a favorable balance for crystallographic soaking experiments, while the bicyclic core reduces the entropic penalty of binding, potentially yielding higher hit rates in surface plasmon resonance (SPR) or thermal shift assays . The NLT 97% purity from ISO-certified sources ensures that observed binding signals are attributable to the compound rather than impurities .

Docking Pose Validation for Bicyclic Amine Ligands

Computational chemists developing docking scoring functions for bicyclic amine ligands can use this compound as a validation case. The rigid octahydrocyclopenta[c]pyrrole core eliminates conformational sampling uncertainty, allowing clean comparison of pose prediction accuracy across docking algorithms. The experimentally determined physicochemical properties (cLogP 1.77, TPSA 63.84, 2 rotatable bonds) provide ground-truth parameters for molecular dynamics simulation parameterization .

Application
Selection Property
Validation Focus
N‑type calcium channel research programs
Pyridyl‑oxadiazole H‑bond acceptor vector
Polar pore interaction mapping
Fused vs. spiro scaffold topology comparison
Bicyclic [3.3.0] amine geometry
VGCC subtype selectivity profiling
Fragment‑based library enrichment
Constrained bicyclic amine core (MW <300)
Ligand efficiency and conformational control
Docking pose and scoring validation
Rigid core with known physicochemical parameters
Pose prediction accuracy and MD simulation parameterization
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